N-benzyl-N'-(2,3-dihydro-1H-inden-5-yl)urea

Descripción general

Descripción

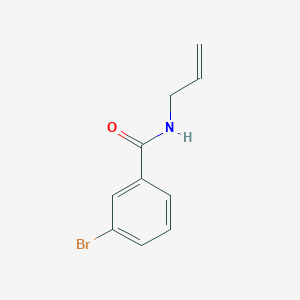

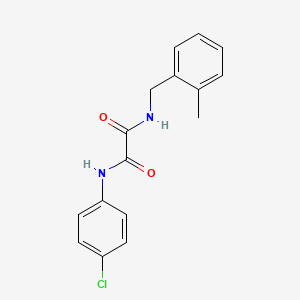

N-benzyl-N’-(2,3-dihydro-1H-inden-5-yl)urea: is an organic compound that features a urea moiety linked to a benzyl group and a 2,3-dihydro-1H-inden-5-yl group

Aplicaciones Científicas De Investigación

Chemical Interactions and Properties

Association Studies and Quantum Chemical Calculations : Research on N-(pyridin-2-yl),N'-R(1)-ureas (with R(1) being various substituents) with substituted 2-amino-1,8-naphthyridines and benzoates has been conducted. These studies focused on the classical substituent effect on association, observed through (1)H NMR spectroscopic titrations and quantum chemical calculations. The formation of complexes was heavily influenced by the breaking of intramolecular hydrogen bonds in urea derivatives. The QTAIM calculation method provided insights into hydrogen bonding within these complexes, highlighting the electronic interactions crucial for complex formation (Ośmiałowski et al., 2013).

Biological Activity and Applications

Inhibition of Tyrosine Kinase Receptors : Benzimidazole-ureas have been identified as inhibitors of VEGFR-2 and TIE-2 kinase receptors, which play roles in angiogenesis. Structural-activity relationship (SAR) studies have underlined the importance of the N1 nitrogen in both the benzimidazole and urea moieties for their activity, supported by X-ray crystallography (Hasegawa et al., 2007).

Cytotoxic Activity and DNA-Topoisomerase Inhibition : Urea derivatives have been evaluated for cytotoxic effects and DNA-topoisomerase inhibitory activity, showcasing significant antiproliferative action. This research opens pathways for developing new anticancer agents leveraging the structural properties of urea derivatives (Esteves-Souza et al., 2006).

Synthetic Applications and Methodologies

Stereospecific Arylation of Lithiated Ureas : Studies on the lithiation of N-benzyl ureas and subsequent migration of the aryl ring to create new stereogenic centers highlight the synthetic utility of urea derivatives. This process allows for the synthesis of chiral tertiary carbinamines, demonstrating the versatility of ureas in organic synthesis (Clayden et al., 2007).

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N’-(2,3-dihydro-1H-inden-5-yl)urea typically involves the reaction of benzylamine with 2,3-dihydro-1H-inden-5-yl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions would be optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: N-benzyl-N’-(2,3-dihydro-1H-inden-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Propiedades

IUPAC Name |

1-benzyl-3-(2,3-dihydro-1H-inden-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c20-17(18-12-13-5-2-1-3-6-13)19-16-10-9-14-7-4-8-15(14)11-16/h1-3,5-6,9-11H,4,7-8,12H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIFLYXBYAFNCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-methoxy-5-({[2-(phenylthio)ethyl]amino}sulfonyl)benzamide](/img/structure/B4590679.png)

![3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B4590686.png)

![2-(2-fluorophenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4590688.png)

![2-[[(Z)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B4590690.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4590697.png)

![N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride](/img/structure/B4590701.png)

![1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4590707.png)

![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B4590712.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B4590722.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4590744.png)